molecular formula C17H14N2O B11856669 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one CAS No. 10223-46-8

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one

Cat. No.: B11856669
CAS No.: 10223-46-8
M. Wt: 262.30 g/mol
InChI Key: UAINZYUPUWLBEG-UHFFFAOYSA-N
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Description

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one: is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with diazaspiro and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction . This reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for 5,7-Diphenyl-5,6-diazaspiro(2This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the phenyl rings .

Scientific Research Applications

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one involves its interaction with molecular targets through its spirocyclic framework. This interaction can modulate various biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could interact with enzymes and receptors involved in critical biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Diphenyl-5,6-diazaspiro(2.4)hept-6-en-4-one is unique due to its specific arrangement of phenyl groups and diazaspiro framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

10223-46-8

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

4,6-diphenyl-5,6-diazaspiro[2.4]hept-4-en-7-one

InChI

InChI=1S/C17H14N2O/c20-16-17(11-12-17)15(13-7-3-1-4-8-13)18-19(16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

UAINZYUPUWLBEG-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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